1-(3,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-(3,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H14Cl2N4O2 and its molecular weight is 413.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound 1-(3,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones family. A study by Jatczak et al. (2014) explored a straightforward synthesis of these compounds, starting from 2-chloropyridine-3-carboxylic acid, through esterification, nucleophilic aromatic substitution, amide formation, and ring closure. This process allows for the synthesis of derivatives with varying biopharmaceutical properties, reflected in their solubility, permeability, and in vitro-predicted human in vivo intrinsic clearance values (Jatczak et al., 2014).
Heterocyclic Chemistry and Synthetic Methodologies
The pyrido[1,2-c]pyrimidines, closely related to the target compound, are of interest due to their structural features and synthetic methodologies. Elattar et al. (2016) provided an overview of the diverse methodologies for synthesizing pyrido[1,2-c]pyrimidines, highlighting the formation of bonds α to the bridgehead nitrogen atom and the mechanistic pathways of these reactions (Elattar et al., 2016).
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O2/c21-15-4-3-14(10-16(15)22)12-25-17-2-1-7-24-18(17)19(27)26(20(25)28)11-13-5-8-23-9-6-13/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMJFFQGEMVLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC3=CC(=C(C=C3)Cl)Cl)CC4=CC=NC=C4)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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